molecular formula C15H15NO2 B5169772 N-(2-ethoxyphenyl)benzamide CAS No. 21118-80-9

N-(2-ethoxyphenyl)benzamide

Cat. No.: B5169772
CAS No.: 21118-80-9
M. Wt: 241.28 g/mol
InChI Key: QOEUWWMXNATOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Benzamide (B126) Class

N-(2-ethoxyphenyl)benzamide belongs to the extensive family of benzamides, which are characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, found in numerous approved drugs with applications ranging from anti-emetics and antipsychotics to anti-diabetics and analgesics. The versatility of the benzamide scaffold lies in the ability to readily modify its structure at both the benzoyl and aniline (B41778) moieties, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of the 2-ethoxyphenyl group in this compound introduces specific steric and electronic features that distinguish it from other benzamide derivatives and influence its interaction with biological targets.

Significance and Research Landscape Overview

The significance of this compound in the scientific arena is primarily as a key structural component and synthetic intermediate for the development of more complex molecules with potential therapeutic applications. nih.gov Research into derivatives of this compound has revealed a wide spectrum of biological activities. Notably, these compounds have been investigated for their potential as inhibitors of various enzymes, showcasing their relevance in the design of new therapeutic agents. smolecule.com The research landscape is characterized by synthetic efforts to create libraries of analogues and subsequent evaluation of their biological effects, including antimicrobial and anticancer properties. smolecule.comsmolecule.com

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound and its analogues is driven by several key objectives. A primary goal is the exploration of structure-activity relationships (SAR), aiming to understand how specific structural modifications influence biological activity. nih.gov This involves the synthesis of a variety of derivatives and the systematic evaluation of their effects on specific biological targets. For instance, research has focused on developing positive allosteric modulators for receptors involved in chronic pain, highlighting the therapeutic potential of this class of compounds. nih.govresearchgate.net Another objective is the discovery of novel agents for treating infectious diseases and cancer, with studies exploring the antimicrobial and cytotoxic effects of this compound derivatives. smolecule.com

The following sections will provide a more detailed examination of the research findings related to this compound and its derivatives, including data on their synthesis and biological activities.

Detailed Research Findings

Research into this compound has primarily focused on the synthesis and biological evaluation of its derivatives. These studies have unveiled the potential of this scaffold in various therapeutic areas.

One notable area of investigation is in the management of chronic pain. A study centered on the discovery of positive allosteric modulators of the MrgX1 receptor, a target for non-opioid analgesics, identified 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382) as a potent and selective agent. nih.govrsc.org This discovery underscores the importance of the this compound core in the development of novel pain therapeutics. nih.gov

Furthermore, derivatives of this compound have been explored for their potential as enzyme inhibitors. For example, N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide has been studied for its ability to inhibit specific enzymes by binding to their active sites, suggesting potential applications in treating diseases like cancer and inflammatory conditions. smolecule.com Molecular docking studies have complemented these findings, providing insights into the favorable interactions between these compounds and their biological targets. smolecule.com

The synthesis of this compound derivatives is a key aspect of the research in this area. Various synthetic methodologies have been employed to create a diverse range of analogues for biological testing. nih.gov

Below are data tables summarizing key research findings for derivatives of this compound.

Table 1: Physicochemical Properties of Selected this compound Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamideC₁₉H₂₂N₂O₃326.39--
2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382)C₁₈H₂₀N₂O₄S360.43--
3-Amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamideC₁₅H₁₄BrClN₂O₂399.64-Not Reported

Data for melting point and physical state are not consistently reported in the reviewed literature.

Table 2: Biological Activity of Selected this compound Derivatives

Compound NameBiological Target/ActivityKey Findings
N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamideEnzyme Inhibition, AntimicrobialExhibits inhibitory activity against specific enzymes; shows potential antimicrobial properties. smolecule.com
2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide (ML382)MrgX1 Receptor Positive Allosteric ModulatorPotent and selective positive allosteric modulator with potential for chronic pain treatment. nih.govrsc.org
3-Amino-4-bromo-N-(5-chloro-2-ethoxyphenyl)benzamide-High lipophilicity suggests favorable membrane permeability for biological applications.

Detailed quantitative biological activity data such as IC50 or EC50 values are often specific to the assay conditions and are extensively detailed in the primary research articles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-14-11-7-6-10-13(14)16-15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEUWWMXNATOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943445
Record name N-(2-Ethoxyphenyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21118-80-9
Record name o-Benzophenetidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Ethoxyphenyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-ETHOXYBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for N 2 Ethoxyphenyl Benzamide and Its Analogues

Classical Acylation Approaches

Classical acylation methods remain the cornerstone for the laboratory-scale synthesis of benzamides. These approaches are characterized by their straightforward reaction pathways, typically involving the formation of an amide bond between an aniline (B41778) derivative and a benzoic acid derivative.

Amidation of 2-Ethoxyaniline with Benzoic Acid Derivatives

The direct condensation of 2-ethoxyaniline with benzoic acid or its derivatives is a fundamental approach to forming N-(2-ethoxyphenyl)benzamide. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. This activation is commonly achieved using coupling agents or by converting the carboxylic acid into a more reactive species. For instance, the synthesis of N-(2-ethoxyphenyl)-3-methylbenzamide, an analogue, begins with 3-methylbenzoic acid and 2-ethoxyaniline. evitachem.com The process often employs dehydrating agents to promote the formation of the amide bond under reflux conditions. evitachem.com

Another strategy involves the reaction of isatoic anhydride (B1165640) with an amine derivative. This method proceeds via a nucleophilic attack by the amine on an electrophilic carbonyl group, followed by ring-opening and the elimination of a carbon dioxide molecule to yield the desired 2-aminobenzamide (B116534) product. nih.gov

Reaction with Benzoyl Chlorides

A highly efficient and widely used method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of 2-ethoxyaniline with benzoyl chloride. evitachem.comrsc.org This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid byproduct generated during the reaction. evitachem.comglobalscientificjournal.com The reaction is often carried out in an organic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or methanol (B129727) at room temperature. evitachem.comrsc.orgpsu.edu

The general procedure involves adding the benzoyl chloride dropwise to a stirred solution of the aniline in the chosen solvent with a base. rsc.orgpsu.edu After the reaction is complete, a standard workup involving washing with dilute acid and base solutions, followed by drying and concentration of the organic layer, yields the crude product. rsc.org Purification is then achieved through recrystallization or column chromatography. evitachem.comevitachem.com

Table 1: Examples of Classical Acylation Reactions for Benzamide (B126) Synthesis

AmineAcylating AgentBase/ReagentSolventKey ConditionsReference
2-Ethoxyaniline3-Methylbenzoic AcidDehydrating Agent (e.g., Thionyl Chloride)Not specifiedReflux evitachem.com
AnilineBenzoyl ChloridePyridine (B92270)THFRoom Temperature, 8h rsc.org
2-ChlorocyclohexylamineBenzoyl ChlorideTriethylamineDichloromethane or THFRoom Temperature evitachem.com
Substituted Aromatic AminesBenzoyl Chloride / Ammonium ThiocyanateNone specifiedMethanolHeating on steam bath psu.edu

Modern Catalytic Synthesis Routes

Recent advancements in organic synthesis have introduced sophisticated catalytic methods that offer alternative pathways to benzamides, often with improved efficiency, substrate scope, and milder reaction conditions.

Transition Metal-Catalyzed Amidation Reactions

Transition metal catalysis has enabled novel disconnections for amide synthesis. One such approach is the iron-mediated conversion of nitroarenes directly to N-aryl amides by reacting them with acyl chlorides. rsc.org This method bypasses the traditional two-step process of nitro group reduction followed by acylation. rsc.org The reaction between a nitroarene and a benzoyl chloride derivative can be efficiently catalyzed by an iron-based system, providing the corresponding anilide in good yields. rsc.org

Furthermore, palladium and rhodium catalysts have been employed for the oxidative C-H bond coupling of benzamides with aldehydes. nih.gov For example, Rh(III) catalysts can facilitate the coupling of tertiary benzamides with aromatic aldehydes, proceeding through a C-H acylation step. nih.gov While not a direct synthesis of the primary amide bond, these C-H activation strategies are powerful tools for functionalizing pre-formed benzamide structures, thereby creating complex analogues. beilstein-journals.orgbeilstein-journals.org Copper-catalyzed reactions have also been described for the ortho-functionalization of benzamide derivatives. beilstein-journals.orgbeilstein-journals.org

Novel Reagent-Mediated Condensation Methods

Innovative reagents and reaction media have been developed to streamline the condensation of carboxylic acids and amines. One green and efficient method utilizes a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a reusable catalyst. researchgate.net This system facilitates the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering advantages such as short reaction times, high yields, and an environmentally friendly procedure. researchgate.net

Multicomponent reactions (MCRs) provide another modern strategy for the rapid assembly of complex molecules from simple precursors in a single pot. The synthesis of novel (4-phenylthiazol-2(3H)-ylidene) benzamide derivatives has been achieved through a one-pot reaction of substituted amines, phenacyl bromide, and substituted benzoylisothiocyanates. researchgate.net Similarly, the condensation of aryl aldehydes, β-naphthol, and an amide or nitrile in the presence of tetrachlorosilane (B154696) represents a multicomponent approach to generating 1-amidoalkyl-2-naphthols. scirp.org

Route Optimization and Process Chemistry Studies

The optimization of synthetic routes is crucial for transitioning a laboratory procedure to a larger scale, aiming to enhance yield, purity, cost-effectiveness, and safety. Studies on benzamide derivatives often focus on structural modifications to improve biological activity, which inherently involves optimizing synthetic pathways. nih.gov For instance, the synthesis of a library of 82 analogues of a trypanocidal benzamide was undertaken to optimize its activity, demonstrating the importance of efficient and adaptable synthetic routes. nih.gov

Optimization strategies may involve a careful selection of synthetic pathways to avoid the formation of side products. acs.org For example, in a multi-step synthesis, choosing to introduce a specific chemical group in advance can prevent competitive reactions at different sites within the molecule, such as a secondary amine and an amide group. acs.org Regioselective synthesis is another key aspect of optimization, ensuring that functional groups are introduced at the correct position, which has been a focus in the development of certain benzamide analogues. Microwave-assisted synthesis has also been explored as a method to create benzamide derivatives through a simple, mild, and time-efficient procedure, often providing high yields in a solvent-free environment. nih.gov

Table 2: Summary of Modern and Optimized Synthesis Approaches

MethodologyKey Reagents/CatalystsDescriptionAdvantagesReference
Fe-Mediated AmidationIron catalystDirect conversion of nitroarenes and acyl chlorides to N-aryl amides.Bypasses separate reduction step. rsc.org
Ionic Liquid Catalysisdiatomite earth@IL/ZrCl4Direct condensation of benzoic acids and amines under ultrasonic irradiation.Green, rapid, high-yielding, reusable catalyst. researchgate.net
Microwave-Assisted SynthesisMicrowave irradiationSolvent-free reaction of isatoic anhydride and amines.Time-efficient, high yields, environmentally friendly. nih.gov
Multicomponent Reaction (MCR)Tetrachlorosilane (TCS)Condensation of aldehydes, β-naphthol, and amides/nitriles.Simple procedure, high yields, solvent-free conditions. scirp.org

Solvent Effects and Reaction Conditions

The formation of this compound typically occurs through the acylation of 2-ethoxyaniline with benzoyl chloride, a classic example of the Schotten-Baumann reaction. evitachem.comwikipedia.org The conditions for this reaction, particularly the choice of solvent and base, significantly influence the outcome.

Traditionally, Schotten-Baumann reactions are performed in a two-phase system, comprising water and an immiscible organic solvent like dichloromethane or diethyl ether. wikipedia.org The aqueous phase contains a base, such as sodium hydroxide (B78521), which neutralizes the hydrochloric acid byproduct, preventing it from protonating the amine reactant and shifting the equilibrium towards product formation. wikipedia.orgquora.com The organic solvent dissolves the reactants (amine and acyl chloride) and the amide product. wikipedia.org However, modern approaches have sought to replace chlorinated solvents with more environmentally benign alternatives like toluene (B28343) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net

The choice of base is also critical. While aqueous sodium hydroxide is common, organic bases like pyridine can be used. quora.com Pyridine can act as a nucleophilic catalyst, reacting with the acyl chloride to form a more reactive acylating agent. chemistry-reaction.com

Microwave-assisted synthesis has emerged as a powerful, solvent-free alternative for producing benzanilides. tandfonline.comtandfonline.com This technique offers accelerated reaction rates, high yields, and simplified purification. tandfonline.comtsijournals.comajrconline.org In one study, the reaction between aniline and benzoyl chloride was optimized under microwave irradiation (260 watts for 8 minutes) using a palladium-doped clay catalyst, achieving excellent yields without the need for a solvent. tandfonline.comtandfonline.com

Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) can also be employed, as they are effective at dissolving the reactants and facilitating the reaction kinetics. For instance, the synthesis of Sildenafil, a complex drug molecule containing a substituted benzamide structure, involves a final step where a sulfonyl chloride derivative is reacted with N-methyl piperazine (B1678402) in THF at room temperature. rsc.org

Table 1: Effect of Reaction Conditions on Benzanilide (B160483) Synthesis tandfonline.comtandfonline.com

EntryCatalystSolventMethodPower (Watts)Time (min)Yield (%)
1Pd-clayNoneMicrowave260899
2Pd-clayTolueneMicrowave2608-

Note: This table illustrates the high efficiency of microwave-assisted, solvent-free synthesis compared to methods requiring solvents.

Yield Enhancement and Selectivity Control

Maximizing the yield and controlling selectivity are paramount in the synthesis of this compound and its analogues. Several strategies have been developed to achieve these goals.

Catalysis plays a significant role. Heterogeneous catalysts, such as palladium-doped clay, have proven effective in microwave-assisted syntheses, offering high yields and the advantage of being easily separable and recyclable. tandfonline.comtandfonline.com The optimal amount of catalyst is crucial; using too little can decrease the yield, while an excess may not provide any additional benefit. tandfonline.comtandfonline.com In some syntheses, dehydrating agents like thionyl chloride or catalysts like Lewis acids are used to facilitate amide bond formation. evitachem.com

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically enhance yields and reduce reaction times. tsijournals.comajrconline.org This "green chemistry" approach provides rapid and uniform heating, which can lead to cleaner product formation and improved conversions compared to conventional heating methods. ajrconline.org For example, a microwave-assisted, solvent-free synthesis of benzanilides using a Pd-clay catalyst resulted in excellent yields and high selectivity in a short time. tandfonline.com

Selectivity, particularly regioselectivity in the case of substituted anilines, is a key consideration. The electronic nature of substituents on the aniline ring influences its reactivity. Electron-rich anilines, like 4-ethoxyaniline, generally react to give high product yields in palladium-catalyzed reactions. acs.org In contrast, anilines with electron-poor substituents may show lower reactivity. acs.org

Controlling the reaction conditions is also vital for selectivity. For instance, in the oxidation of substituted anilines, the choice of base can selectively determine the product; a mild base like sodium fluoride (B91410) can lead to azoxybenzenes, while a stronger base like sodium methoxide (B1231860) can yield nitroaromatics. acs.org

Derivatization Strategies for Structural Modification

The core structure of this compound can be modified through various derivatization strategies to create a library of analogues for further research. These modifications typically target the aromatic rings or the amide linkage itself.

Functionalization of Aromatic Rings

The two aromatic rings of this compound—the benzoyl ring and the 2-ethoxyphenyl ring—are susceptible to electrophilic aromatic substitution (EAS). However, the reactivity and directing effects of the existing substituents must be considered.

The amide group (-NH-CO-Ph) is an ortho-, para-directing activator. The ethoxy group (-OEt) on the other ring is also a strong activating, ortho-, para-directing group. This high reactivity can sometimes lead to multiple substitutions, which may be undesirable. libretexts.org

A common strategy to control reactivity, especially for highly active arylamines, is to protect the amino group via acetylation. libretexts.orgpearson.comallen.in Acetylation converts the strongly activating amino group into a moderately activating acetylated amine, which allows for more controlled and selective reactions like nitration or halogenation, often favoring the para position. libretexts.orgpearson.com The protecting acetyl group can later be removed by hydrolysis. libretexts.org

While Friedel-Crafts reactions are a staple for functionalizing aromatic rings, they are often incompatible with anilines and their derivatives. libretexts.orgallen.in The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the lone pair on the nitrogen atom, deactivating the ring towards electrophilic substitution. libretexts.orgallen.in

Specific functionalizations include:

Nitration: Introducing a nitro group onto the aromatic rings. For anilines, direct nitration can lead to oxidation and undesired byproducts, making the protection-nitration-deprotection sequence a more viable route. libretexts.orgallen.in

Halogenation: Introducing halogen atoms. Due to the high reactivity of aniline derivatives, even a weak halogen like iodine can undergo substitution. libretexts.org

Sulfonation: Introducing a sulfonic acid group (-SO₃H). allen.in In a key step for the synthesis of Sildenafil, a related benzamide is treated with chlorosulfonic acid to install a sulfonyl chloride group on the ethoxyphenyl ring, which is then reacted with an amine. rsc.org

Transformations of the Amide Linkage

The amide bond itself is a robust functional group, but it can be transformed to introduce further structural diversity.

Reduction: The amide group can be reduced to form a secondary amine (-CH₂-NH-). This transformation fundamentally alters the electronic and structural properties of the molecule, removing the carbonyl group and increasing the flexibility of the linker between the two aromatic moieties.

Hydrolysis: The amide bond can be cleaved back to its constituent carboxylic acid and amine through hydrolysis, typically under acidic or basic conditions. ijprdjournal.com Microwave assistance can significantly accelerate this process. For example, the hydrolysis of benzanilide to benzoic acid using sulfuric acid is efficiently achieved under microwave irradiation. ajrconline.orgijprdjournal.com

Alkylation: The nitrogen atom of the secondary amide can be alkylated. For instance, benzanilides can react with alkyl halides in the presence of a base and a phase transfer catalyst under microwave irradiation to yield N-alkyl benzanilides. tsijournals.com

Intramolecular Cyclization: In suitably substituted benzamides, the amide group can participate in intramolecular cyclization reactions to form N-heterocycles, a common strategy in medicinal chemistry. rsc.orgwhiterose.ac.uk

Elucidation of Reaction Mechanisms and Kinetics of N 2 Ethoxyphenyl Benzamide

Hydrolysis Pathways of the Amide Bond

The cleavage of the amide bond in N-(2-ethoxyphenyl)benzamide can be achieved under both acidic and basic conditions, each following distinct mechanistic pathways.

Under acidic conditions, the hydrolysis of a typical amide involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org This is followed by a nucleophilic attack from a water molecule to form a tetrahedral intermediate. libretexts.org A subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group. libretexts.org Finally, the reformation of the carbonyl double bond leads to the expulsion of the amine, which is immediately protonated in the acidic medium, driving the reaction to completion. libretexts.org

However, for this compound, kinetic investigations have revealed a more complex pathway involving the neighboring ethoxy group. A study on the acid hydrolytic cleavage of this compound demonstrated that the reaction is significantly assisted by the neighboring benzamide (B126) group, leading to the cleavage of the ether bond rather than the amide bond. rsc.org This participation of the neighboring benzamide group was estimated to accelerate the reaction by a factor of approximately 7.3 × 10³. rsc.org The process was studied across a wide range of hydrochloric acid concentrations (1.67–8.7 M) and at various temperatures, confirming the efficiency of this intramolecular catalytic pathway. rsc.org

The base-promoted hydrolysis of this compound follows a nucleophilic acyl substitution mechanism. libretexts.org The process is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. researchgate.netresearchgate.net Theoretical studies on the closely related N-(2-methoxyphenyl)benzamide, using density functional theory (DFT), have provided significant insight into the subsequent steps. researchgate.net

Generation of the Tetrahedral Intermediate : A hydroxide ion attacks the amide's carbonyl carbon. researchgate.net

Transformation of the Intermediate : The breakdown of this tetrahedral intermediate to the final products (carboxylate and amine) can proceed through several channels. researchgate.net

Three distinct reaction channels for the second stage have been proposed and analyzed:

ChannelDescriptionEnergetic Favorability
Channel 1 An intramolecular proton migration process.Less favorable
Channel 2 An intermolecular proton migration process where a water molecule acts as a proton shuttle.More favorable
Channel 3 A similar intermolecular process to Channel 2, also mediated by a water molecule.More favorable

This table summarizes the proposed reaction channels for the alkaline hydrolysis of N-(2-methoxyphenyl)benzamide based on theoretical studies of a close analog. researchgate.net

The research indicates that channels 2 and 3, which involve a water molecule as a proton transfer medium, have a lower activation energy than the direct intramolecular proton migration of channel 1. researchgate.net This highlights that water acts not just as a solvent but also as a catalyst in the reaction, facilitating the process. researchgate.net The calculated energy barrier for the most favorable channel suggests the reaction can proceed readily at room temperature. researchgate.net

Nucleophilic and Electrophilic Reactivity Studies

The electronic properties of the amide group and the phenyl rings govern the molecule's reactivity towards nucleophiles and electrophiles.

The nitrogen atom in an amide is generally considered to be a very weak nucleophile. libretexts.org This is due to the resonance stabilization of the N−C(O) bond, where the nitrogen's lone pair of electrons is delocalized into the carbonyl group. nih.gov This resonance reduces the electron density and availability of the lone pair on the nitrogen atom, making it significantly less reactive towards electrophiles compared to the nitrogen in an amine. libretexts.orgnih.gov While SN2 reactions have been modeled for highly activated amides, such as N-acyloxy-N-alkoxyamides, these compounds are specifically designed to be electrophilic at the nitrogen and are not representative of the typical reactivity of this compound. umich.edu

This compound has two phenyl rings that can undergo electrophilic aromatic substitution. The outcome of such a reaction is dictated by the directing effects of the existing substituents on each ring.

RingSubstituent(s)Electronic EffectDirecting InfluencePredicted Position of Substitution
Benzoyl Ring -C(O)NH-RDeactivating (electron-withdrawing)meta-directingSubstitution at the position meta to the carbonyl group.
2-Ethoxyphenyl Ring -NHC(O)Ph-OC₂H₅Deactivating (electron-withdrawing)Activating (electron-donating)ortho, para-directingortho, para-directingSubstitution is primarily directed by the powerful activating ethoxy group to the para position (position 4) due to less steric hindrance.

This table outlines the directing effects for electrophilic aromatic substitution on the two phenyl rings of this compound.

The benzoyl ring is deactivated by the electron-withdrawing carbonyl group, which directs incoming electrophiles to the meta position. nih.gov In contrast, the 2-ethoxyphenyl ring has competing substituents. The ethoxy group (-OC₂H₅) is a strong activating group, while the amide group (-NHC(O)Ph) is deactivating. Both are ortho, para-directing. The strong activating nature of the ethoxy group is expected to dominate, directing substitution to the positions ortho and para to it. The para position is generally favored due to reduced steric hindrance. nih.gov

Kinetic Investigations and Rate-Determining Steps

For the acid-catalyzed hydrolysis of this compound, the rate-determining step was identified through the kinetic investigation of the acid-catalyzed cyclization that occurs due to neighboring group participation. rsc.org Thermodynamic activation parameters (ΔG, ΔH, and ΔS*) were calculated from these kinetic measurements to further describe the energy profile of the reaction. rsc.org

In the alkaline hydrolysis of secondary amides, the reaction proceeds through a two-step mechanism involving the formation and subsequent breakdown of a tetrahedral intermediate. acs.org Theoretical and experimental studies on similar amides have shown that the second stage of the process, the breakdown of the tetrahedral adduct to products, is the rate-determining step. researchgate.net The activation energy for the base-catalyzed hydrolysis of simple N-substituted amides is typically in the range of 21-22 kcal/mol. researchgate.netacs.org The computational analysis of N-(2-methoxyphenyl)benzamide confirms that the energy barrier is low enough for the reaction to occur efficiently under ambient conditions. researchgate.net

Influence of Substituent Effects on Reactivity

The reactivity of this compound in chemical transformations is profoundly influenced by the presence of additional functional groups, known as substituents, on its two aromatic rings: the benzoyl ring and the 2-ethoxyphenyl ring. These substituents can alter reaction rates and even reaction pathways through a combination of electronic and steric effects. The quantitative study of these influences, particularly electronic effects, is often accomplished using linear free-energy relationships, most notably the Hammett equation. wikipedia.orgdalalinstitute.com

Electronic Effects

Electronic effects are broadly categorized as inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons through conjugation. libretexts.org These effects modify the electron density at the reaction center, thereby affecting the stability of reactants, intermediates, and transition states.

For this compound, the key reaction center is often the electrophilic carbonyl carbon of the amide group.

Substituents on the Benzoyl Ring: The electronic nature of substituents on the benzoyl ring directly modulates the electrophilicity of the carbonyl carbon.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They decrease the electron density on the aromatic ring and, through conjugation and induction, pull electron density away from the carbonyl carbon. This increases its partial positive charge, making it more susceptible to nucleophilic attack. Consequently, EWGs on the benzoyl ring generally accelerate reactions involving nucleophilic acyl substitution, such as hydrolysis. psgcas.ac.in

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) are electron-donating. They increase the electron density on the aromatic ring and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. This effect slows down the rate of nucleophilic attack. researchgate.net

The Hammett equation, log(kₓ/k₀) = σρ, provides a quantitative measure of these effects. pharmacy180.com Here, kₓ and k₀ are the rate constants for the substituted and unsubstituted reactant, respectively. The substituent constant (σ) quantifies the electronic effect of a particular substituent (positive for EWGs, negative for EDGs), while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. wikipedia.org For reactions like the alkaline hydrolysis of benzamides, a positive ρ value is typically observed, indicating that the reaction is accelerated by electron-withdrawing groups that can stabilize the developing negative charge in the tetrahedral intermediate. viu.ca

Table 1: Hammett Substituent Constants (σ) for Representative Para-Substituents.
SubstituentHammett Constant (σₚ)Electronic Effect
-OCH₃-0.27Strongly Donating
-CH₃-0.17Donating
-H0.00Reference
-Cl+0.23Withdrawing
-CN+0.66Strongly Withdrawing
-NO₂+0.78Very Strongly Withdrawing

Substituents on the 2-Ethoxyphenyl Ring: The 2-ethoxy group itself is an electron-donating group due to its strong +R (resonance) effect, which overrides its -I (inductive) effect. libretexts.org This increases the electron density on the amide nitrogen. In reactions where the amide C-N bond is cleaved (e.g., hydrolysis), the stability of the leaving group (2-ethoxyaniline) is crucial. Adding electron-withdrawing substituents to the 2-ethoxyphenyl ring would stabilize this leaving group, thereby increasing the reaction rate. Conversely, adding further electron-donating groups would destabilize the anionic charge on the nitrogen in the transition state, slowing the reaction.

Steric Effects

Steric effects arise from the spatial arrangement of atoms. When bulky groups are near a reaction center, they can hinder the approach of a reactant, a phenomenon known as steric hindrance. youtube.com

In this compound, the ethoxy group at the ortho position of the N-phenyl ring is particularly significant.

Direct Hindrance: The ethoxy group can physically block or slow the approach of nucleophiles or electrophiles to the amide linkage.

Conformational Changes: The steric bulk of the ortho-ethoxy group can force the N-phenyl ring to twist out of coplanarity with the carbonyl group. This twisting disrupts the π-conjugation between the nitrogen lone pair and the carbonyl group, which can alter the electronic properties and reactivity of the amide.

Studies on related systems have shown that steric effects from ortho-substituents can be dramatic. For instance, the rate of nucleophilic aromatic substitution can decrease by a factor of 10⁵ when replacing aniline (B41778) with the slightly bulkier N-methylaniline, a reduction attributed largely to steric hindrance. rsc.org Similarly, research on biologically active benzamides has demonstrated that ortho-substituted analogues often exhibit significantly different potencies compared to their meta or para isomers, highlighting the powerful influence of steric factors. nih.gov

Combined Effects in Practice

Table 2: Predicted Influence of para-Substituents on the Benzoyl Ring on the Relative Rate of Hydrolysis of this compound.
Substituent (X)Hammett Constant (σₚ)Predicted Relative Rate (kₓ/k₀)Rationale
-OCH₃-0.27< 1EDG reduces carbonyl electrophilicity.
-CH₃-0.17< 1EDG reduces carbonyl electrophilicity.
-H0.001Reference compound.
-Cl+0.23> 1EWG increases carbonyl electrophilicity.
-NO₂+0.78>> 1Strong EWG greatly increases electrophilicity and stabilizes the transition state.

Advanced Spectroscopic and Crystallographic Characterization of N 2 Ethoxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For N-(2-ethoxyphenyl)benzamide, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the ethoxy group, the two aromatic rings, and the amide linkage. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

A representative ¹H NMR spectrum of a related compound, N-(2-methoxyphenyl)benzamide, shows aromatic protons in the range of δ 7.23–8.30 ppm and a broad singlet for the NH proton at 11.36 ppm. iucr.org For this compound, one would expect to see additional signals for the ethoxy group, typically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
-OCH₂CH₃ ~1.4 Triplet
-OCH₂CH₃ ~4.1 Quartet
Aromatic-H ~6.9-8.5 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon of the amide group typically appears at a downfield chemical shift (around 165-175 ppm). japsonline.com

Spectra of analogous compounds, such as N-(2-methoxyphenyl)acetamide, show characteristic peaks for the methoxy (B1213986) group and aromatic carbons. rsc.org For this compound, the ethoxy carbons would also be present.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
-OCH₂C H₃ ~15
-O CH₂CH₃ ~64
Aromatic-C ~110-150

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing connectivity within the molecule.

The HSQC experiment correlates directly bonded proton and carbon atoms, providing a clear picture of which proton is attached to which carbon. columbia.edu This is particularly useful in complex aromatic regions of the spectrum. The edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is invaluable for piecing together the molecular fragments identified by ¹H and ¹³C NMR, confirming the connectivity across the amide bond and the ether linkage in this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, key absorption bands would confirm the presence of the amide and ether functionalities. A characteristic N-H stretching vibration for the secondary amide would be expected in the region of 3300-3400 cm⁻¹. The amide C=O stretching vibration typically appears as a strong band around 1660 cm⁻¹. rsc.org The C-O stretching of the ethoxy group would also be observable.

Raman spectroscopy provides complementary information to IR spectroscopy. For similar benzamide (B126) structures, Raman spectra have been used to identify characteristic vibrational modes. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (amide) Stretching ~3300-3400
C-H (aromatic) Stretching >3000
C=O (amide) Stretching ~1660
C-N (amide) Stretching ~1400

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This allows for the unambiguous confirmation of the molecular formula of this compound.

For related benzamide derivatives, HRMS has been successfully used to confirm their structural authenticity. The exact mass of this compound (C₁₅H₁₅NO₂) can be calculated and compared to the experimentally determined value, providing strong evidence for its identity.

Single-Crystal X-ray Diffraction Studies

Studies on similar benzamide compounds, such as N-(2-methoxyphenyl)-2-nitrobenzamide, have revealed detailed structural information, including the dihedral angles between the aromatic rings and the nature of intermolecular interactions like hydrogen bonding. iucr.org For N-(2-methoxyphenyl)-2-nitrobenzamide, the crystal structure is orthorhombic with the space group P 2₁ 2₁ 2₁. iucr.org The dihedral angle between the two aromatic rings was found to be 28.9 (1)°. iucr.org

In the crystal structure of this compound, it is expected that intermolecular hydrogen bonds involving the amide N-H donor and the carbonyl oxygen acceptor would play a significant role in the crystal packing. The conformation of the ethoxy group and the relative orientation of the two phenyl rings would also be precisely determined. iucr.orgscirp.org

Table 4: Representative Crystallographic Data for a Related Benzamide

Parameter Value (for N-(2-methoxyphenyl)-2-nitrobenzamide)
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
a (Å) 7.6467 (11)
b (Å) 9.9272 (8)
c (Å) 16.5032 (14)
V (ų) 1252.8 (2)
Z 4

Data from a related structure, N-(2-methoxyphenyl)-2-nitrobenzamide, is provided for illustrative purposes. iucr.org

Molecular Conformation and Geometry in Solid State

Information not available.

Intermolecular Interactions and Hydrogen Bonding Networks

Information not available.

Crystal Packing and Supramolecular Assembly

Information not available.

Based on a comprehensive search for scientific literature, it is not possible to generate an article on the "Theoretical and Computational Chemistry Studies on this compound" that strictly adheres to the requested detailed outline. The necessary research findings and specific data points for this particular compound are not available in the public domain.

Computational studies such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, reaction pathway modeling, and Hirshfeld surface analysis are highly specific to the molecule being studied. While extensive research exists for analogous compounds like N-(2-methoxyphenyl)acetamide, N-[2-(hydroxymethyl)phenyl]benzamide, and other benzamide derivatives, the direct computational data for this compound could not be located.

To fulfill the request for a thorough, informative, and scientifically accurate article, specific calculated values would be required for each subsection, including:

Optimized Molecular Geometries: Precise bond lengths and angles for this compound.

Frontier Molecular Orbitals: The exact energy values for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap.

Electrostatic Potential Mapping: A visual map or data describing the electron-rich and electron-poor regions of the molecule.

Natural Bond Orbital Analysis: Specific data on orbital occupancies, hybridization, and donor-acceptor interactions.

Reaction Pathway Modeling: Models of specific reactions involving this compound and their associated transition states.

Intermolecular Interaction Analysis: Hirshfeld surface analysis results, including 2D fingerprint plots detailing the percentage contributions of different intermolecular contacts.

Without access to published research that has performed these specific computational analyses on this compound, generating the requested article with the required level of scientific detail and accuracy is not feasible. Using data from other compounds would violate the explicit instruction to focus solely on this compound.

Theoretical and Computational Chemistry Studies on N 2 Ethoxyphenyl Benzamide

Molecular Dynamics Simulations for Conformational Landscapes

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies employing molecular dynamics (MD) simulations to investigate the conformational landscape of N-(2-ethoxyphenyl)benzamide. While MD simulations are a powerful tool for exploring the dynamic behavior and conformational preferences of molecules, it appears that this specific compound has not been the subject of such a published study.

However, without specific molecular dynamics simulation data for this compound, it is not possible to provide a detailed analysis of its conformational landscape, including the population of different conformers over time, the energy barriers between them, or the specific dihedral angle distributions that would be revealed by such a study. The flexibility of the ethoxy group, in particular, would introduce additional rotational freedom and potential conformations that could be thoroughly characterized with MD simulations.

Future computational studies employing molecular dynamics would be necessary to generate the data required for a detailed discussion of the conformational landscapes of this compound. Such research would allow for the creation of Ramachandran-like plots for key dihedral angles and the identification of the most populated conformational states in different environments (e.g., in vacuum or in various solvents).

Due to the absence of specific research findings on this topic, no data tables on the conformational landscapes of this compound from molecular dynamics simulations can be presented.

Applications of N 2 Ethoxyphenyl Benzamide in Non Biological Chemical Science

Materials Science Applications

The structural framework of N-(2-ethoxyphenyl)benzamide lends itself to applications in materials science, particularly in the development of polymers and materials with specific optical properties.

Development of Polymers and Advanced Materials

While direct polymerization of this compound is not extensively documented, the broader class of aromatic polyamides (aramides) and poly(p-benzamide)s, which share its core chemical structure, are renowned high-performance polymers. scispace.com The synthesis of high molecular weight poly(p-benzamide)s is often achieved through the polycondensation of p-aminobenzoic acid derivatives. scispace.comresearchgate.netunifr.ch

Research has demonstrated the synthesis of well-defined copolybenzamides through methods like chain-growth condensation polymerization (CGCP). nih.gov This technique allows for the creation of copolymers with controlled molecular weights and narrow molecular weight distributions from substituted aminobenzoate monomers. nih.gov These polyamides can be designed to include specific functionalities, such as N-H containing units that provide hydrogen bonding capabilities, enhancing miscibility in polymer blends with materials like Nylon 6. nih.gov The synthesis of high molecular weight poly(p-benzamide)s, with molecular weights reaching up to 50,000 Da, has been achieved using highly reactive pentafluorophenol esters of p-aminobenzoic acid derivatives. scispace.comresearchgate.netunifr.ch

The general strategies for synthesizing these advanced polymers are outlined in the following table.

Polymerization StrategyMonomer TypeKey FeaturesResulting Polymer
Direct Polycondensation p-aminobenzoic acidUse of phosphites in the presence of metal salts. scispace.comHigh molecular weight poly(p-benzamide). scispace.com
Chain-Growth Condensation Polymerization (CGCP) Substituted aminobenzoatesControlled molecular weight and narrow polydispersity. nih.govWell-defined copolybenzamides. nih.gov
Pentafluorophenol Ester Polycondensation p-aminobenzoic acid pentafluorophenol estersEmploys highly reactive esters for polymerization. researchgate.netHigh molecular weight poly(p-benzamide)s (up to 50,000 Da). researchgate.net

Optoelectronic Properties and Nonlinear Optics (NLO) Potential

There is currently a lack of specific research data on the optoelectronic and nonlinear optical (NLO) properties of this compound itself. However, the broader family of organic molecules containing benzamide (B126) and related aromatic structures is of interest in the field of NLO. For instance, benzimidazole, another nitrogen-containing heterocyclic aromatic compound, has been studied for its NLO properties, particularly for second harmonic generation. researchgate.net The NLO response in organic materials arises from molecular hyperpolarizability, which is influenced by the arrangement of electron-donating and electron-accepting groups within a π-conjugated system. While this compound possesses aromatic rings, it lacks the strong push-pull electronic features typically associated with high NLO activity. Further functionalization would be necessary to potentially impart significant optoelectronic or NLO properties to this specific molecular scaffold.

Role as a Synthetic Intermediate for Complex Molecules

The benzamide moiety is a versatile functional group that serves as a valuable intermediate in the synthesis of more complex molecules, particularly various heterocycles. cbijournal.com General methods for synthesizing N-substituted benzamide derivatives often involve the coupling of a benzoic acid with an amine. nanobioletters.com

The reactivity of the benzamide group allows it to be a precursor for a variety of molecular structures. For example, benzamide derivatives are used in the synthesis of:

Heterocyclic Compounds: Benzamide-based precursors can be used to construct fused heterocyclic systems. One route involves reacting benzoyl isothiocyanate with other reagents to form aminopyrazoles, which can then be further cyclized. nih.gov Other N-substituted benzamide derivatives have been used as starting materials for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. researchgate.net

Complex Pharmaceuticals: The benzamide structure is a common scaffold in medicinal chemistry. Syntheses of complex bioactive molecules often involve multi-step processes where a benzamide derivative is a key intermediate. azom.comresearchgate.net

Quinazolinones: In certain catalytic processes, o-amino benzamide can react with benzyl alcohols to synthesize quinazolin-4(3H)-ones, demonstrating the role of the benzamide as a foundational building block. acs.org

While specific multistep syntheses commencing directly from this compound are not detailed in the available literature, its structure is amenable to the types of transformations that benzamides typically undergo, positioning it as a potential intermediate for creating more elaborate chemical entities.

Catalytic Applications of Benzamide Derivatives

The application of benzamide derivatives in catalysis is an area of growing interest, although their role is often as a substrate or promoter rather than the primary catalytic species.

Chalcogen Bonding Catalysis in Organic Transformations

Chalcogen bonding is a non-covalent interaction where a Group 16 element (S, Se, Te) acts as a Lewis acid (a σ-hole donor). researchgate.netchemrxiv.org This interaction is increasingly being explored for its potential in organocatalysis. researchgate.netiucr.org Catalysts for these transformations are specifically designed chalcogen-bond donors, such as cationic benzimidazolium scaffolds or neutral benzodiselenazoles, which can activate substrates. researchgate.netnih.govnih.gov

The role of the benzamide group in this context is typically that of a substrate rather than a catalyst. The carbonyl oxygen of the amide can act as a Lewis base (a chalcogen-bond acceptor), allowing the chalcogen-bond donor catalyst to activate the amide. nih.gov This activation can facilitate various organic transformations. For example, cationic selenium-based catalysts have been shown to activate carbonyl functionalities. iucr.orgnih.gov Furthermore, the synthesis of thioamides and selenoamides—higher chalcogen analogues of amides—highlights the fundamental interactions between the amide framework and chalcogen atoms. nih.gov

Key aspects of chalcogen bonding catalysis are summarized below:

FeatureDescriptionReference
Interaction A non-covalent bond between a Lewis acidic chalcogen atom (S, Se, Te) and a Lewis base. researchgate.net
Catalysts Designed molecules that are strong chalcogen-bond donors (e.g., benzodiselenazoles, benzimidazolium salts). iucr.orgnih.gov
Substrate Activation The catalyst activates substrates containing Lewis basic sites, such as carbonyls, imines, or halides. nih.gov
Role of Benzamide The carbonyl oxygen of the benzamide can act as a Lewis basic site, accepting a chalcogen bond from a catalyst. nih.gov

Activation of Small Molecules (e.g., CO2 Mitigation)

The chemical activation and utilization of carbon dioxide (CO₂) is a critical area of research for sustainability. researchgate.netnih.gov While there is extensive research into catalysts for CO₂ reduction and conversion, benzamide derivatives have not been identified as catalysts for these processes in the reviewed literature. nih.govscienceopen.com

Instead, benzamides often feature as substrates or products in reactions that utilize CO₂. For instance:

Carbonylation Reactions: Palladium-catalyzed reactions have been developed for the carbonylation of C-H bonds in benzamides using CO₂ as the carbonyl source to produce phthalimides. In this case, the benzamide is the substrate being modified. researchgate.net

Transamidation Reactions: CO₂ itself can act as a promoter or catalyst for transamidation reactions, where one amine group on an amide is exchanged for another. The reaction is driven forward as byproducts react with CO₂, shifting the equilibrium. semanticscholar.org

Formamide Synthesis: Metal-catalyzed processes can convert amines and CO₂ into formamides. unibo.it While structurally related, this does not involve a benzamide acting as a catalyst.

Therefore, based on current findings, the role of benzamides in CO₂ mitigation is primarily as a reactant in synthetic transformations that incorporate CO₂, rather than as a catalyst for CO₂ activation.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

The precise detection and quantification of this compound in various research contexts are crucial for understanding its chemical behavior, purity, and potential transformations. Advanced analytical techniques, particularly chromatography coupled with mass spectrometry, provide the necessary sensitivity and selectivity for these tasks. Methodologies such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like this compound. The method relies on the differential partitioning of the analyte between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure.

In a typical reverse-phase HPLC (RP-HPLC) setup for analyzing this compound, a nonpolar stationary phase (such as C18-silica) is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A common mobile phase consists of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and an aqueous component, often with an acid additive like formic acid or phosphoric acid to improve peak shape and resolution. For mass spectrometry-compatible methods, volatile buffers like formic acid are preferred sielc.com. The retention time of this compound is a key parameter for its identification under specific chromatographic conditions.

Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standard solutions of known concentrations. UV detection is commonly employed, with the detection wavelength set to an absorbance maximum of the this compound molecule to ensure high sensitivity.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, increase to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Retention Time ~ 6.5 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. This hyphenated technique is invaluable for the unambiguous identification and quantification of this compound, especially in complex mixtures or at trace levels.

Following chromatographic separation via HPLC, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]⁺.

The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information that confirms the identity of the compound. For enhanced specificity and quantification, tandem mass spectrometry (LC-MS/MS) can be employed. In this mode, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented to produce characteristic product ions. Monitoring specific transitions between the precursor and product ions (Selected Reaction Monitoring, SRM) significantly reduces background noise and improves detection limits. LC-MS/MS is a standard method for residue analysis of various compounds in matrices like soil. epa.gov The technique is also widely used for identifying metabolites of various drug candidates. nih.gov

Table 2: Typical LC-MS Parameters for this compound Analysis

ParameterCondition
Liquid Chromatography As per HPLC method in Table 1
Ion Source Electrospray Ionization (ESI)
Polarity Positive Ion Mode
Precursor Ion (m/z) 242.12 (for [M+H]⁺)
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Product Ions (m/z) Specific fragments for this compound
Scan Mode Selected Reaction Monitoring (SRM) for quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it can be amenable to GC-MS analysis, potentially after derivatization to increase its volatility and thermal stability. cdc.gov

In GC, the sample is vaporized and introduced into a heated capillary column. Separation occurs as the analyte partitions between the inert carrier gas (mobile phase), such as helium, and a stationary phase coated on the column wall. The retention time is used for preliminary identification.

The column outlet is coupled to a mass spectrometer, where the separated compounds are ionized, most commonly by Electron Ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum, which shows a unique pattern of fragment ions, serves as a "fingerprint" for the compound and can be compared against spectral libraries for confident identification. nih.gov GC-MS is a well-established method for the specific and sensitive quantification of various organic compounds. nih.govnih.gov

Table 3: Potential GC-MS Parameters for this compound Analysis

ParameterCondition
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 280 °C
Oven Program Start at 150 °C, ramp to 300 °C at 10 °C/min
Ion Source Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range (m/z) 50 - 300
Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Future Directions and Emerging Research Avenues for N 2 Ethoxyphenyl Benzamide

Exploration of Novel Synthetic Pathways

While the classical synthesis of benzamides often involves the reaction of a benzoyl chloride with an appropriate amine, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. The traditional method, which typically requires converting benzoic acid to its more reactive acid chloride using reagents like thionyl chloride, presents challenges related to hazardous reagents and byproducts. nanobioletters.com

Emerging research avenues could include:

Direct Amidation Reactions: Investigating novel catalytic systems that enable the direct condensation of benzoic acid with 2-ethoxyaniline. This approach would be more atom-economical and environmentally benign by avoiding the need for a pre-activation step.

Flow Chemistry: The application of continuous flow synthesis could offer significant advantages in terms of reaction control, safety, scalability, and purification. Optimizing the synthesis of N-(2-ethoxyphenyl)benzamide in a flow reactor could lead to higher yields and purity with reduced reaction times.

Alternative Coupling Reagents: Exploring the use of modern coupling reagents beyond traditional methods. For instance, reagents like the Mukaiyama reagent have been used for the synthesis of other amides and could be adapted for this specific compound. researchgate.net This could provide alternative pathways that are milder and more tolerant of various functional groups.

Table 1: Comparison of Potential Synthetic Pathways for this compound
Synthetic PathwayKey ReagentsPotential AdvantagesResearch Focus
Classical Acyl Chloride MethodBenzoyl chloride, 2-ethoxyaniline, BaseWell-established, generally high-yieldingProcess optimization, waste reduction
Direct Catalytic AmidationBenzoic acid, 2-ethoxyaniline, Catalyst (e.g., boronic acid)Atom-economical, "greener" process, single stepDiscovery of novel, highly efficient catalysts
Flow Chemistry SynthesisReactants pumped through a heated microreactorEnhanced safety, scalability, rapid optimizationDevelopment of optimized flow protocols
Use of Modern Coupling ReagentsBenzoic acid, 2-ethoxyaniline, Mukaiyama reagentMild reaction conditions, functional group toleranceScreening and adaptation of various coupling agents

Advanced Spectroscopic Characterization Techniques

Standard characterization of this compound typically relies on techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry. nanobioletters.commdpi.com While these methods are effective for structural confirmation, future research could employ more advanced spectroscopic techniques to gain a more nuanced understanding of its structural dynamics and solid-state properties.

Future avenues for spectroscopic analysis include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques like NOESY could be used to probe through-space interactions and confirm the preferred conformation of the molecule in solution. mdpi.com This is particularly relevant for understanding the spatial relationship between the ethoxy group and the amide linkage.

Solid-State NMR (ssNMR): This technique can provide detailed information about the molecular structure and packing in the crystalline state, complementing data from X-ray diffraction. It is invaluable for studying polymorphism and intermolecular interactions in the solid phase.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, such as MALDI-TOF, can provide highly accurate mass data for unequivocal formula determination. azooptics.com Tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns, yielding further structural insights.

Terahertz (THz) Spectroscopy: This low-frequency vibrational spectroscopy is sensitive to intermolecular interactions, such as hydrogen bonding and van der Waals forces, making it a powerful tool for probing the collective vibrational modes of the crystal lattice.

Table 2: Advanced Spectroscopic Techniques for Future Research
TechniqueInformation GainedResearch Application
2D NMR (e.g., NOESY)Conformational analysis and through-space proton proximities in solutionDetermining the preferred 3D structure and intramolecular dynamics
Solid-State NMR (ssNMR)Molecular structure and packing in the crystalline stateCharacterizing polymorphs and solid-state intermolecular interactions
High-Resolution Mass SpectrometryPrecise molecular weight and elemental compositionUnambiguous confirmation of identity and purity
Terahertz (THz) SpectroscopyLow-frequency vibrational modes related to crystal lattice and hydrogen bondsProbing intermolecular forces and crystal packing

Deeper Computational Insights into Reactivity and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and understanding the properties of molecules. researchgate.netiucr.org Future research on this compound would benefit immensely from in-depth computational studies to complement experimental findings.

Key areas for computational investigation include:

Conformational Analysis: A thorough scan of the potential energy surface to identify all stable conformers and the energy barriers between them. This would clarify the rotational dynamics around the amide bond and the C-N and C-C single bonds, which has been noted as a point of interest in similar structures. mdpi.com

Electronic Structure Analysis: Calculation of frontier molecular orbitals (HOMO-LUMO) to understand the molecule's electronic properties and predict its reactivity. Mapping the electrostatic potential surface would identify regions susceptible to electrophilic and nucleophilic attack.

Intermolecular Interaction Analysis: Using methods like Hirshfeld surface analysis to visualize and quantify intermolecular contacts in the crystal lattice. nih.gov This can provide a detailed understanding of the hydrogen bonding, π-stacking, and other van der Waals forces that govern crystal packing. iucr.org

Spectra Simulation: Predicting spectroscopic data (NMR, IR, Raman) and comparing them with experimental results to aid in the assignment of complex spectra and validate the computational model.

Table 3: Computational Methods and Their Applications
Computational MethodObjectivePredicted Properties
Density Functional Theory (DFT)Calculate optimized geometry and electronic structureBond lengths/angles, HOMO-LUMO energies, electrostatic potential
Potential Energy Surface ScanIdentify stable conformers and rotational barriersConformational preferences and molecular flexibility
Hirshfeld Surface AnalysisVisualize and quantify intermolecular interactionsContribution of H-bonding, π-stacking, etc., to crystal packing
Time-Dependent DFT (TD-DFT)Simulate electronic spectraUV-Vis absorption wavelengths and intensities

Expansion into Novel Non-Biological Material Science Applications

While much of the research on benzamides has been in a biological or medicinal context, the inherent structural features of this compound make it an intriguing candidate for material science applications. The rigid aromatic rings, the hydrogen-bonding capability of the amide group, and the potential for the ether and amide oxygens to act as coordination sites open up several research avenues.

Future research could focus on:

Polymer Chemistry: Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. mdpi.com this compound could serve as a model compound or, if appropriately functionalized (e.g., with additional amine or carboxylic acid groups), as a monomer for novel polyamides or poly(amide-imide)s. researchgate.net The ethoxy side group could be used to tune properties such as solubility and processability, which are often challenges for rigid aromatic polymers. mdpi.com

Coordination Chemistry and MOFs: The amide and ether oxygen atoms in this compound provide potential binding sites for metal ions, allowing it to act as a ligand. libretexts.org Research could explore the synthesis of novel coordination compounds. nih.govsemanticscholar.org Furthermore, bifunctional derivatives could be designed to act as linkers in the construction of Metal-Organic Frameworks (MOFs), potentially leading to materials with applications in gas storage, separation, or catalysis.

Organic Electronics: The conjugated π-systems of the phenyl rings suggest that derivatives of this compound could be explored for applications in organic electronics. Future work might involve designing and synthesizing molecules with extended conjugation or incorporating electron-donating/withdrawing groups to modulate their electronic properties for use in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Q & A

Q. What synthetic strategies are commonly used to prepare N-(2-ethoxyphenyl)benzamide derivatives, and how are structural modifications optimized for activity?

A modular synthesis approach involves converting substituted benzamides to acyl chlorides (using SOCl₂ and DMF), followed by coupling with anilines (e.g., 2-ethoxyaniline) to form intermediates. Subsequent sulfonylation with sulfonyl chlorides (e.g., cyclopropanesulfonyl chloride) generates final derivatives. Parallel evaluation of substituents at R1 (benzamide), R2 (2-ethoxyphenyl), and sulfonamide groups enables systematic SAR optimization . For example, replacing ester groups at R2 with ethers (e.g., 2-ethoxy) improves potency, while bulky sulfonamide substitutions (e.g., cyclopropyl) enhance EC₅₀ values .

Q. How are initial hits identified in high-throughput screening (HTS) campaigns for MrgX1 modulators like ML382?

HTS of >300,000 compounds using HEK293 cells expressing MrgX1 identified ~1,900 hits. Triaging involved counter-screening against related receptors (e.g., MrgX2) and assessing agonist/positive allosteric modulator (PAM) activity in the presence of BAM8-22 (a peptide agonist). Compounds with Emax >50% and EC₅₀ <1 μM were prioritized. Sulfonamide benzamide derivatives (e.g., ML382) emerged as potent PAMs due to their selectivity and low off-target activity .

Q. What in vitro assays are critical for characterizing the pharmacological profile of this compound derivatives?

Key assays include:

  • Calcium flux assays to measure receptor activation (EC₅₀, Emax) in MrgX1-expressing cells.
  • Selectivity panels (e.g., Eurofins Lead Profiling Screen) to assess off-target binding (e.g., ML382 showed 63% inhibition at 5-HT2B but no activity at 67 other targets) .
  • DMPK profiling (e.g., hepatic microsomal stability, plasma protein binding) to predict clearance and bioavailability .

Advanced Research Questions

Q. How can contradictory SAR data be resolved when optimizing sulfonamide substituents in MrgX1 PAMs?

Initial SAR showed that bulky sulfonamides (e.g., cyclopropyl) improved EC₅₀ values, but nitrogen substitutions (e.g., methyl) had no effect. Contradictions arose when ester groups at R2 reduced activity, while ethers enhanced potency. Resolution involved crystallography and molecular docking to confirm steric and electronic compatibility with the MrgX1 allosteric pocket. For example, 2-ethoxy groups optimized hydrophobic interactions, whereas esters introduced unfavorable polarity .

Q. What strategies address the metabolic instability of this compound derivatives in preclinical development?

ML382 exhibited high hepatic clearance in rats (CLhep >40 mL/min/kg) due to oxidative metabolism. Mitigation strategies include:

  • Isosteric replacement of labile groups (e.g., replacing ethers with CF₃ or cyclopropyl moieties).
  • Prodrug approaches to mask metabolically sensitive sites (e.g., ester-to-amide conversions).
  • CYP inhibition studies to identify metabolic hotspots and guide structural refinements .

Q. How does species selectivity impact the translational potential of MrgX1 PAMs like ML382?

ML382 activates human MrgX1 but not murine MrgprC11 (a functional homolog), complicating in vivo pain models. Cross-species disparities arise from sequence variations in the allosteric binding site. To validate translational relevance, chimeric receptors or humanized animal models are used. For example, grafting human MrgX1 extracellular loops into murine receptors confirmed ML382’s species-specific activity .

Q. What mechanistic insights explain ML382’s lack of intrinsic agonist activity despite enhancing BAM8-22 efficacy?

ML382 acts as a pure PAM, increasing BAM8-22’s Emax by 195% without activating MrgX1 alone. Mechanistic studies (e.g., Schild analysis, mutagenesis) revealed that ML382 stabilizes the active receptor conformation only when orthosteric agonist (BAM8-22) is bound. This cooperativity reduces desensitization risks compared to orthosteric agonists .

Methodological Recommendations

  • Use iterative synthesis and parallel SAR screening to balance potency and metabolic stability .
  • Validate species selectivity early using cross-species receptor chimeras .
  • Prioritize DMPK studies (e.g., microsomal stability, protein binding) to derisk compounds for in vivo use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.